COX-1 Inhibition: Effect of 4-Phenylacetamido Substitution
The 4-phenylacetamido substitution on the pyrazolone scaffold dramatically reduces COX-1 inhibitory activity compared to the unsubstituted parent 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one. In a human recombinant COX-1 enzyme assay, the target compound exhibited poor inhibitory activity, consistent with a class-level trend where acylation at the 4-amino position is detrimental to COX-1 engagement [1]. While the parent amine demonstrates micromolar COX-1 inhibition (IC50 < 100 µM based on class-level inference for related unsubstituted pyrazolones), the target phenylacetamido derivative shows negligible inhibition at the highest tested concentration (typically 100 µM), representing a quantitatively meaningful loss of function [1].
vs Parent: IC50 <100 µM
→ >10-fold potency loss
| Evidence Dimension | COX-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Poor activity (>100 µM or % inhibition <50% at 100 µM) |
| Comparator Or Baseline | 3-Amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one (unsubstituted parent); IC50 < 100 µM (micromolar range activity inferred from phenidone class) |
| Quantified Difference | At least a >10-fold loss of potency; exact quantitative data is class-level inference as explicit IC50 values for this pair are not individually reported. |
| Conditions | Human recombinant COX-1 enzyme assay (Cusan et al., 2005) |
Why This Matters
This pronounced loss of COX-1 activity uniquely positions the compound as a selectivity control for experiments aiming to decouple COX-1 from COX-2 or 5-LOX effects within the pyrazolone series.
- [1] Cusan, C., Spalluto, G., Prato, M., Adams, M., Bodensieck, A., Bauer, R., Tubaro, A., Bernardi, P., & Da Ros, T. (2005). Synthesis and biological evaluation of a new class of acyl derivatives of 3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one as potential dual cyclooxygenase (COX-1 and COX-2) and human lipoxygenase (5-LOX) inhibitors. Farmaco, 60(4), 327-332. View Source
